9-[(2E)-3-(4-氟苯基)丙-2-烯-1-基]-2-(吡啶-3-基甲基)-2,9-二氮杂螺[5.5]十一烷-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C24H28FN3O and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is 393.22164069 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成技术
3,9-二氮杂螺[5.5]十一烷衍生物的构建可以通过 4-取代吡啶的分子内螺环化来实现,该反应通过吡啶环的原位活化来促进。这个过程突出了取代的二氮杂螺[5.5]十一烷的有效合成,表明了创建具有相似结构骨架的化合物的更广泛适用性 (Parameswarappa & Pigge, 2011)。
抗高血压应用
在药理学研究中,某些 9-取代的 1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮在自发性高血压大鼠 (SHR) 中表现出显着的抗高血压特性,其中一种化合物因其外周 α-1 肾上腺素受体阻断机制而显示出前景。这表明相关化合物在治疗高血压中具有潜在的治疗应用 (Clark et al., 1983)。
趋化因子受体拮抗作用
3,9-二氮杂螺[5.5]十一烷的衍生物已被确定为 CCR8 拮抗剂,在治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺疾病 (COPD) 和鼻炎等呼吸系统疾病中具有潜在的意义。这表明了一条基于感兴趣的化学结构开发新疗法的途径 (Norman, 2007)。
属性
IUPAC Name |
9-[(E)-3-(4-fluorophenyl)prop-2-enyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c25-22-7-5-20(6-8-22)4-2-14-27-15-11-24(12-16-27)10-9-23(29)28(19-24)18-21-3-1-13-26-17-21/h1-8,13,17H,9-12,14-16,18-19H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNKLWVFZAXWNR-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC=CC3=CC=C(C=C3)F)CN(C1=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(CC2)C/C=C/C3=CC=C(C=C3)F)CN(C1=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。